1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine
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Overview
Description
1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine is a complex organic compound with the molecular formula C16H20N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction may produce various piperazine derivatives .
Scientific Research Applications
1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine has a wide range of scientific research applications:
Chemistry: Used as a reagent and building block in synthetic applications.
Biology: Employed in the study of biological processes and pathways.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.
Industry: Utilized as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(piperidin-4-yl)piperazine: Another piperazine derivative with similar structural features.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1: A compound with a naphthalene moiety and similar functional groups.
Uniqueness
1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine is unique due to its specific combination of a naphthalene moiety and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H29N3 |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C21H29N3/c1-22-13-15-24(16-14-22)20-9-11-23(12-10-20)17-19-7-4-6-18-5-2-3-8-21(18)19/h2-8,20H,9-17H2,1H3 |
InChI Key |
WYVOODGXKYMXDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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